molecular formula C16H17ClN4O4 B11073498 5-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

5-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

Cat. No.: B11073498
M. Wt: 364.78 g/mol
InChI Key: PCKZOBFYOOKGNN-UHFFFAOYSA-N
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Description

5-{[4-(3-CHLOROPHENYL)PIPERAZINO]METHYL}-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXYLIC ACID is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 3-chlorophenyl group and a pyrimidine ring with carboxylic acid functionality. The presence of these functional groups makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(3-CHLOROPHENYL)PIPERAZINO]METHYL}-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Substitution with 3-Chlorophenyl Group: The piperazine ring is then reacted with 3-chlorobenzyl chloride in the presence of a base to introduce the 3-chlorophenyl group.

    Formation of the Pyrimidine Ring: The substituted piperazine is then reacted with a suitable diketone under acidic or basic conditions to form the pyrimidine ring.

    Introduction of the Carboxylic Acid Group: Finally, the carboxylic acid group is introduced through a carboxylation reaction using carbon dioxide and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(3-CHLOROPHENYL)PIPERAZINO]METHYL}-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXYLIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

    Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

5-{[4-(3-CHLOROPHENYL)PIPERAZINO]METHYL}-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXYLIC ACID has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-{[4-(3-CHLOROPHENYL)PIPERAZINO]METHYL}-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Affecting the expression of specific genes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[4-(3-BROMOPHENYL)PIPERAZINO]METHYL}-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXYLIC ACID
  • 5-{[4-(3-FLUOROPHENYL)PIPERAZINO]METHYL}-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXYLIC ACID
  • 5-{[4-(3-METHOXYPHENYL)PIPERAZINO]METHYL}-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXYLIC ACID

Uniqueness

The uniqueness of 5-{[4-(3-CHLOROPHENYL)PIPERAZINO]METHYL}-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXYLIC ACID lies in its specific substitution pattern and the presence of the 3-chlorophenyl group, which may impart unique biological and chemical properties compared to its analogs.

Properties

Molecular Formula

C16H17ClN4O4

Molecular Weight

364.78 g/mol

IUPAC Name

5-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2,4-dioxo-1H-pyrimidine-6-carboxylic acid

InChI

InChI=1S/C16H17ClN4O4/c17-10-2-1-3-11(8-10)21-6-4-20(5-7-21)9-12-13(15(23)24)18-16(25)19-14(12)22/h1-3,8H,4-7,9H2,(H,23,24)(H2,18,19,22,25)

InChI Key

PCKZOBFYOOKGNN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=C(NC(=O)NC2=O)C(=O)O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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